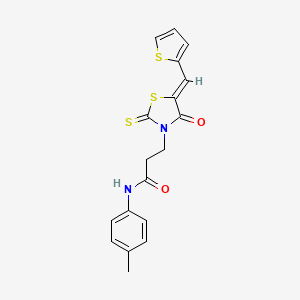
1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorophenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
This compound acts as an inhibitor of COX-2 and the carbonic anhydrases CAI and CAII . It inhibits COX-2 in the absence of carbonic anhydrase II with an IC50 value of 40 nM, which increases by approximately 4- and 17-fold in the presence of a CAII at a molar ratio of 1:1 and 1:5, respectively . It also inhibits CAI and CAII (IC50s = 210 and 95 nM, respectively) .
Biochemical Pathways
The inhibition of COX-2 and CAI/CAII by this compound affects the production of prostaglandins, particularly prostaglandin E2 (PGE2). PGE2 is involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2 and CAI/CAII, this compound prevents >95 and 90% of PGE2 production in HCA-7 and HT-29 human colon cancer cells, respectively, using concentrations of 0.01 and 0.001 μg/ml .
Pharmacokinetics
It is soluble in dmf and dmso, which suggests it may have good bioavailability .
Result of Action
The inhibition of COX-2 and CAI/CAII by this compound has been found to inhibit colorectal adenoma and tumor growth in mouse models . This suggests that it may have potential therapeutic applications in the treatment of colorectal cancer.
Action Environment
The action of this compound is influenced by the presence of carbonic anhydrase II, which increases its inhibitory effect on COX-2
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-20-15(16-6-3-7-23-16)9-14(19-20)10-18-24(21,22)11-12-4-2-5-13(17)8-12/h2-9,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJMLKROBYNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2905342.png)


![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]-2-methylpropanamide](/img/structure/B2905346.png)
![2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2905347.png)


![5-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2905354.png)

![3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine](/img/structure/B2905356.png)


![N-[(1R)-1-cyano-2-methylpropyl]-4-methoxy-3-nitrobenzamide](/img/structure/B2905362.png)
![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2905364.png)
